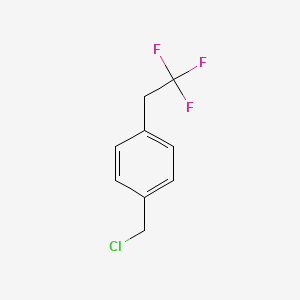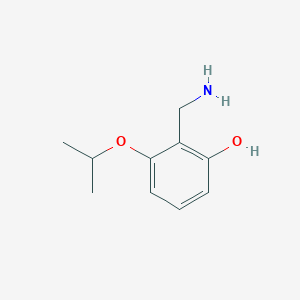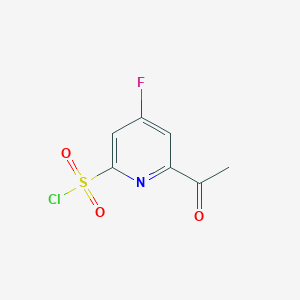
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a trifluoroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of difluoroethyl or monofluoroethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Substitution: Formation of benzyl alcohol, benzylamine, or benzylthiol derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of difluoroethyl or monofluoroethyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene
- 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
This compound is unique due to the specific positioning of its substituents on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .
Propiedades
Fórmula molecular |
C9H8ClF3 |
|---|---|
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 |
Clave InChI |
KPKNPYJUGDIRAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















